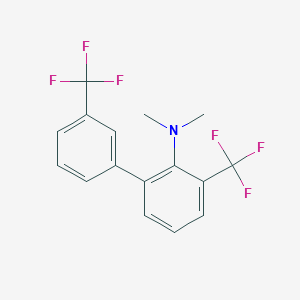
(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)biphenyl: Similar biphenyl core with trifluoromethyl groups but lacks the dimethylamine moiety.
3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid: Contains a hydroxy-acetic acid group instead of dimethylamine.
Uniqueness
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is unique due to the presence of both trifluoromethyl groups and a dimethylamine moiety, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H13F6N |
|---|---|
Peso molecular |
333.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)14-12(7-4-8-13(14)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
GQHAHVYXQCXCAD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















